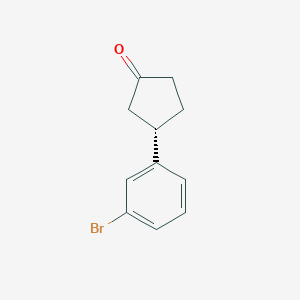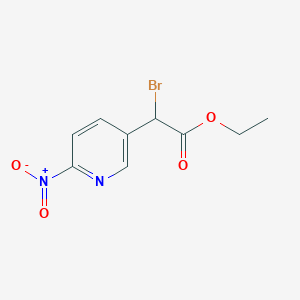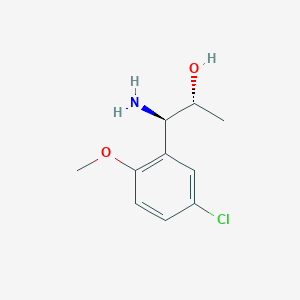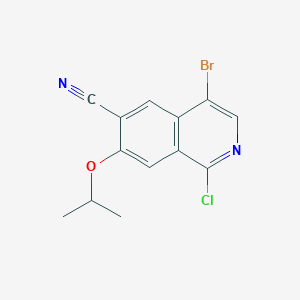
(S)-3-(3-Bromophenyl)cyclopentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-(3-Bromophenyl)cyclopentan-1-one is a chiral compound featuring a bromophenyl group attached to a cyclopentanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(3-Bromophenyl)cyclopentan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzene and cyclopentanone.
Reaction Conditions: The bromination of cyclopentanone is carried out under controlled conditions using a brominating agent like bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques such as chromatography or crystallization to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions followed by efficient chiral resolution processes to ensure high yield and purity of the desired enantiomer.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-(3-Bromophenyl)cyclopentan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The cyclopentanone ring can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Coupling Reactions: The bromophenyl group can participate in coupling reactions such as Suzuki or Heck coupling to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Coupling: Complex aromatic compounds.
Wissenschaftliche Forschungsanwendungen
(S)-3-(3-Bromophenyl)cyclopentan-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-3-(3-Bromophenyl)cyclopentan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact mechanism would require detailed studies to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-3-(3-Bromophenyl)cyclopentan-1-one: The enantiomer of the compound with different chiral properties.
3-(3-Bromophenyl)cyclopentan-1-one: The racemic mixture containing both (S) and ® enantiomers.
3-(3-Chlorophenyl)cyclopentan-1-one: A similar compound with a chlorine atom instead of bromine.
Uniqueness
(S)-3-(3-Bromophenyl)cyclopentan-1-one is unique due to its specific chiral configuration, which can result in different biological activities and chemical reactivities compared to its enantiomer or other halogen-substituted analogs.
Eigenschaften
Molekularformel |
C11H11BrO |
|---|---|
Molekulargewicht |
239.11 g/mol |
IUPAC-Name |
(3S)-3-(3-bromophenyl)cyclopentan-1-one |
InChI |
InChI=1S/C11H11BrO/c12-10-3-1-2-8(6-10)9-4-5-11(13)7-9/h1-3,6,9H,4-5,7H2/t9-/m0/s1 |
InChI-Schlüssel |
SVUSDNNHATZIHW-VIFPVBQESA-N |
Isomerische SMILES |
C1CC(=O)C[C@H]1C2=CC(=CC=C2)Br |
Kanonische SMILES |
C1CC(=O)CC1C2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-Chloro-6,6-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine](/img/structure/B13051048.png)


![6'-Bromo-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one hcl](/img/structure/B13051057.png)


